Methyl 2-methyl-1-naphthoate
Description
Methyl 2-methyl-1-naphthoate is an aromatic ester derived from 2-methyl-1-naphthoic acid. The compound features a naphthalene backbone substituted with a methyl group at the 2-position and a methyl ester at the 1-position (Figure 1).
Properties
IUPAC Name |
methyl 2-methylnaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-7-8-10-5-3-4-6-11(10)12(9)13(14)15-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVWHNAHVCKBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives.
Scientific Research Applications
Methyl 2-methyl-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving aromatic esters and their biological activities.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may utilize this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-methyl-1-naphthoate exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing biochemical processes. The specific pathways and targets depend on the context of its application, such as its role in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The properties and applications of naphthoate esters are highly influenced by substituents on the naphthalene ring. Below is a comparison with key analogs:
*Inferred from structural analogs.
Key Observations :
- Reactivity : The chloro substituent in methyl 2-chloro-1-naphthoate enhances electrophilicity, facilitating nucleophilic substitution in drug synthesis .
- Bulkiness: The diphenylphosphino group in methyl 2-diphenylphosphino-1-naphthoate introduces steric hindrance, favoring its use in asymmetric catalysis .
Physical-Chemical Properties
While direct data for this compound is scarce, trends can be inferred from similar methyl esters and naphthalene derivatives:

*Estimated based on structural analogs.
Key Observations :
Toxicity and Environmental Behavior
- Reduced Bioavailability : Esterification likely decreases toxicity compared to 2-methylnaphthalene, which is associated with respiratory and hepatic effects in mammals .
- Environmental Persistence : Higher molecular weight and lower volatility may reduce environmental mobility, though persistence in sediments or soils requires further study .
Biological Activity
Methyl 2-methyl-1-naphthoate, a derivative of naphthoic acid, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory properties and microbial interactions. This article reviews the current research findings, including case studies and experimental data that highlight the biological significance of this compound.
Chemical Structure and Properties
This compound is a methyl ester of naphthoic acid, characterized by a naphthalene ring structure with a methyl group at the 2-position. Its chemical formula is , and it exhibits properties typical of aromatic compounds, such as hydrophobicity and potential interactions with biological membranes.
Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits anti-inflammatory activity . A notable research effort involved the extraction of various methyl 2-naphthoate derivatives from Morinda officinalis, a traditional Chinese medicinal herb. The study evaluated these compounds for their ability to inhibit nitric oxide (NO) production in murine RAW264.7 macrophage cells, which are commonly used to model inflammatory responses.
Key Findings:
- Inhibition of NO Production : The enantiomers of this compound showed moderate inhibition of NO production induced by lipopolysaccharide (LPS), with IC50 values reported as follows:
- Enantiomer 1a: IC50 = 41.9 μM
- Enantiomer 3b: IC50 = 26.2 μM
- Cytokine Secretion : Compound 3b also demonstrated a dose-dependent reduction in pro-inflammatory cytokines TNF-α and IL-6 secretion, indicating its potential as an anti-inflammatory agent in therapeutic applications .
Microbial Interactions
The compound's role in microbial degradation processes has also been explored. Naphthalene-degrading bacteria possess the enzymatic machinery to metabolize compounds like this compound, contributing to bioremediation efforts and environmental sustainability.
Microbial Degradation Pathways:
- Bacterial Catabolism : Research has shown that bacteria such as Pseudomonas putida utilize specific pathways for the degradation of naphthalene derivatives. The genes responsible for these pathways are organized into operons that facilitate the conversion of naphthalene to less harmful products .
- Environmental Impact : The ability of certain bacteria to degrade methyl naphthoates suggests their potential use in bioremediation strategies for environments contaminated with polycyclic aromatic hydrocarbons (PAHs) .
Case Studies
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory potential of this compound derivatives.
- Methodology : In vitro assays using RAW264.7 macrophage cells.
- Results : Significant inhibition of NO production and pro-inflammatory cytokine release, highlighting its therapeutic promise in inflammatory diseases .
-
Microbial Biodegradation Study :
- Objective : To assess the microbial degradation capabilities of Pseudomonas species on naphthalene derivatives.
- Methodology : Laboratory experiments measuring degradation rates and metabolic byproducts.
- Results : Identification of key metabolic pathways utilized by bacteria to degrade methyl naphthoates, supporting the development of bioremediation applications .
Q & A
Q. How can ionic liquids enhance the catalytic synthesis or separation of this compound?
- Methodological Answer : Ionic liquids like tetraoctylammonium 2-methyl-1-naphthoate ([TOA][MNaph]) act as phase-transfer catalysts or green solvents. Optimize reaction conditions (e.g., 60°C, 12 h) to improve yield (>85%) and reduce byproducts. Post-reaction, separate the product via liquid-liquid extraction (water/ethyl acetate) and characterize partitioning coefficients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
